N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazolinone core substituted with a 3-morpholinopropyl group at position 1 and a thioacetamide moiety at position 2. The morpholine ring contributes to solubility and modulates electronic effects, while the hexahydroquinazolin scaffold provides a semi-rigid structure that may influence conformational stability and receptor affinity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3S/c24-18-7-2-3-8-19(18)25-21(29)16-32-22-17-6-1-4-9-20(17)28(23(30)26-22)11-5-10-27-12-14-31-15-13-27/h2-3,7-8H,1,4-6,9-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLNDKNZVLYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS No. 899950-75-5) is a novel compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H29FN4O3S
- Molecular Weight : 460.57 g/mol
- IUPAC Name : N-(3-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
This structure suggests potential interactions with various biological targets due to the presence of both fluorinated and morpholine functional groups.
The biological activity of N-(2-fluorophenyl)-2-thioacetamide derivatives is primarily attributed to their ability to modulate enzyme activity and influence metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
- Binding Affinity : Studies suggest that the fluorinated derivatives exhibit strong binding affinity to target enzymes such as hexokinase, which is crucial in glycolysis regulation .
Anticancer Activity
Research has indicated that N-(2-fluorophenyl)-2-thioacetamide derivatives exhibit significant anticancer properties. In vitro studies demonstrate:
- Cytotoxicity : The compound shows potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
- Mechanistic Insights : The inhibition of glycolytic pathways has been highlighted as a mechanism through which the compound exerts its anticancer effects. This is particularly relevant in cancers like glioblastoma multiforme (GBM), where glycolysis is upregulated .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of N-(2-fluorophenyl)-2-thioacetamide derivatives suggests improved bioavailability compared to traditional chemotherapeutics. Modifications at the C-2 position enhance stability and uptake, allowing for effective therapeutic concentrations over extended periods .
Study 1: Efficacy in Glioblastoma Cells
A study evaluating the effects of N-(2-fluorophenyl)-2-thioacetamide on GBM cells demonstrated:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Pathway Analysis : Molecular docking studies confirmed that the compound binds effectively to hexokinase II, inhibiting its activity and disrupting glycolytic flux.
Study 2: Comparative Analysis with Other Fluorinated Compounds
A comparative study assessed the biological activity of various fluorinated derivatives against standard treatments:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(2-fluorophenyl)-2-thioacetamide | 10 | Hexokinase Inhibition |
| 2-Deoxy-D-glucose | 15 | Glycolysis Inhibition |
| Halogenated Derivative A | 20 | Non-specific |
The results indicated that N-(2-fluorophenyl)-2-thioacetamide exhibited superior cytotoxicity compared to other compounds tested .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues, including:
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (): Key Differences: The morpholine group is attached via a shorter ethyl chain (vs. propyl in the target compound), and the aryl group is 3-trifluoromethylphenyl (vs. 2-fluorophenyl). Implications: The trifluoromethyl group’s higher electronegativity may enhance hydrophobic interactions but reduce solubility compared to fluorine.
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Key Differences: A thiazolidinone ring replaces the hexahydroquinazolin core, and the substituents include 4-fluorophenyl and 2-chlorophenyl groups. Implications: The thiazolidinone moiety introduces a planar, electron-rich system, which may favor π-π stacking interactions absent in the target compound. The chlorine substituent’s larger size could sterically hinder binding in certain targets .
Table 1: Structural and Electronic Comparison
Predictive Modeling and Toxicity
Tools like Hit Dexter 2.0 () could predict the target compound’s promiscuity or toxicity. Its structural similarity to ’s compound (which lacks reported toxicity flags) suggests a lower risk of non-specific binding compared to thiazolidinone derivatives (), which may exhibit higher reactivity due to the thioether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
